(2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid
Description
The compound "(2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid" features a pyrazole core substituted with iodine (at position 4) and two methyl groups (positions 3 and 5). A 4-methoxyphenylmethyl group is attached to the pyrazole’s nitrogen, while the E-configuration of the prop-2-enoic acid chain ensures spatial rigidity.
Properties
IUPAC Name |
3-[3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQFTPGGNJHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Methodologies
Synthesis of 4-Methoxy-3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]benzaldehyde
Intermediate preparation is critical for introducing the pyrazole group.
Pyrazole Synthesis
- Starting material : 3,5-Dimethylpyrazole (CAS 67-51-6).
- Iodination :
Benzylation of Pyrazole
Oxidation to Aldehyde
Knoevenagel Condensation to Form Cinnamic Acid
The aldehyde intermediate undergoes condensation with malonic acid to form the E-cinnamic acid derivative.
Standard Protocol
- Reagents : Malonic acid (1.2 eq), pyridine, piperidine, 110°C, 4 h.
- Yield : 65–72%.
- Stereoselectivity : >95% E-isomer due to thermodynamic control.
Microwave-Assisted Method
Optimization and Comparative Analysis
Table 1: Comparison of Key Synthetic Steps
Critical Considerations
Iodination Selectivity
Stereochemical Control
Scalability and Industrial Relevance
- Cost drivers : Iodine reagents (NIS) account for ~60% of material costs.
- Green chemistry : Microwave methods reduce energy use by 40%.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
(2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-4-METHOXYPHENYL}ACRYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The iodine-substituted pyrazole ring and methoxyphenyl group play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The target compound shares a pyrazole-prop-2-enoic acid scaffold with analogs but differs in substituents, significantly impacting molecular weight, lipophilicity, and electronic characteristics.
Table 1: Molecular and Physicochemical Properties
*The target compound’s molecular formula and weight are inferred based on structural analysis.
Key Observations :
- Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight (~127 vs.
- Methoxy vs. Methylphenyl : The 4-methoxyphenyl group introduces an oxygen atom, improving polarity compared to the 4-methylphenyl group in the analog from . This may enhance solubility and hydrogen-bonding capacity .
- Nitro and Acetyl Groups : The analog in features electron-withdrawing nitro and acetyl groups, increasing polarity (lower LogP) and reactivity, as reflected in its higher Rf value (0.7) .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s prop-2-enoic acid moiety likely exhibits a C=O stretch near 1700 cm⁻¹, similar to the 1702 cm⁻¹ peak in ’s analog . The iodine atom on the pyrazole may reduce ring vibration frequencies compared to chlorine or nitro substituents due to its larger atomic mass .
- Chromatography : The analog in has an Rf of 0.7, suggesting moderate polarity, whereas the target compound’s higher LogP may result in a lower Rf in similar conditions .
Biological Activity
The compound (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes existing research findings, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name: (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid
- Molecular Formula: C15H16N2O3I
- Molecular Weight: 396.20 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
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Anticancer Properties:
- The compound has been evaluated for its cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). In vitro studies have shown significant inhibition of cell proliferation with IC50 values indicating potent activity against these cell lines .
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Mechanism of Action:
- The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell cycle progression. The presence of the pyrazole moiety is crucial for its interaction with specific molecular targets involved in cancer cell survival and proliferation .
- Anti-inflammatory Effects:
Table 1: In Vitro Cytotoxicity of (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to the compound :
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Study on Pyrazolo[3,4-d]pyrimidine Derivatives:
- A study focused on synthesizing new pyrazolo derivatives showed that modifications at specific positions significantly enhanced anticancer activity against various tumor types. The structure-function relationship indicated that substituents like iodine and methoxy groups play a pivotal role in enhancing biological efficacy .
-
Mechanistic Insights:
- Another investigation into the mechanism revealed that compounds with similar structures could inhibit key enzymes involved in tumor growth and metastasis. These findings support the hypothesis that (2E)-3-{3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid may act through similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
